![molecular formula C12H13NO6 B2763922 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid CAS No. 903905-68-0](/img/structure/B2763922.png)
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid
Übersicht
Beschreibung
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid is an organic compound with the molecular formula C12H13NO6. It is a derivative of benzoic acid, where the carboxyl group is protected by a tert-butoxycarbonyl (Boc) group, and a nitro group is attached to the benzene ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the Boc protecting group. One common method includes:
Nitration: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Major Products
Reduction: 3-[(Tert-butoxy)carbonyl]-5-aminobenzoic acid.
Deprotection: 3-amino-5-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the protection of amine groups in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The Boc group is removed under acidic conditions, revealing the free amine group for subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Tert-butoxy)carbonyl]-5-aminobenzoic acid: Similar structure but with an amine group instead of a nitro group.
3-[(Tert-butoxy)carbonyl]-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position.
3-[(Tert-butoxy)carbonyl]-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid is unique due to the presence of both the Boc protecting group and the nitro group, allowing for selective reactions and functionalization. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-12(2,3)19-11(16)8-4-7(10(14)15)5-9(6-8)13(17)18/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYNXXVWXFCRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid](/img/structure/B2763839.png)

![Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2763841.png)
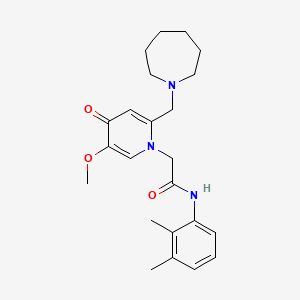
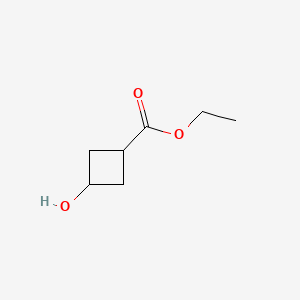
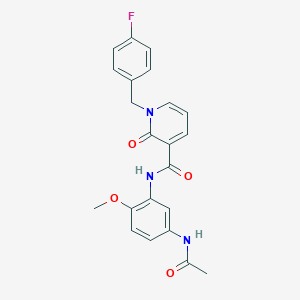
![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)
![6-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2763847.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2763856.png)
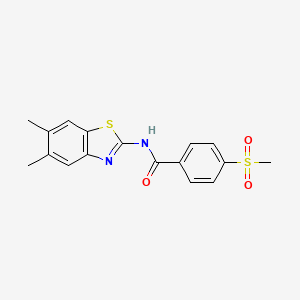
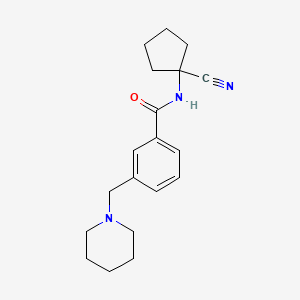
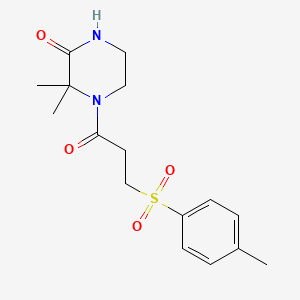
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2763862.png)
